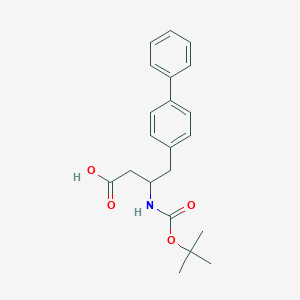

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRZMJHRBQEGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394545 | |

| Record name | AG-G-62119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683219-74-1 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683219-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-62119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Executive Summary

Target Molecule: (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

CAS Registry Number: (Analogous structures often cited in NEP inhibitor patents, e.g., LBQ657 intermediates)

Molecular Formula:

This technical guide details the synthesis of the racemic

Retrosynthetic Analysis & Strategy

The construction of the

Strategic Choice: The Rodionov Reaction

The Rodionov reaction allows for the one-pot formation of

Pathway Visualization

Figure 1: Synthetic workflow utilizing the modified Rodionov condensation followed by standard N-protection.

Experimental Protocols

Method A: Modified Rodionov Condensation (Primary Route)

This method is optimized for the synthesis of the racemic free amino acid, followed by protection.

Phase 1: Synthesis of (+/-)-3-Amino-4-(4-biphenylyl)butyric acid

Reagents:

-

4-Biphenylcarboxaldehyde (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Ammonium acetate (2.0 equiv)

-

Ethanol (absolute) or Glacial Acetic Acid (Solvent)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-biphenylcarboxaldehyde (18.2 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and ammonium acetate (15.4 g, 200 mmol) to the flask.

-

Solvation: Add Ethanol (150 mL). Note: Some protocols use glacial acetic acid for higher solubility of biphenyl derivatives; ethanol is preferred for easier workup if solubility permits.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring. Maintain reflux for 8–12 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 3:1). -

Precipitation: Allow the reaction mixture to cool to room temperature. The

-amino acid often precipitates as a white solid. If no precipitate forms, concentrate the solvent to 50% volume and cool to -

Filtration: Filter the crude solid.

-

Purification: Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde. Recrystallize from aqueous ethanol if necessary.

-

Yield Expectation: 60–75%

-

Checkpoint: Verify formation of the free amino acid (MS:

).

-

Phase 2: N-Boc Protection

Reagents:

-

Crude

-amino acid (from Phase 1) -

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Sodium Hydroxide (1N solution)

-

1,4-Dioxane

Protocol:

-

Solvation: Suspend the 3-amino-4-(4-biphenylyl)butyric acid (10.0 g, ~39 mmol) in water (40 mL) and 1,4-dioxane (40 mL).

-

Basification: Cool to

. Add 1N NaOH dropwise until pH reaches ~10–11. -

Addition: Add

(9.4 g, 43 mmol) in one portion (or dissolved in minimal dioxane). -

Reaction: Remove the ice bath and stir at room temperature for 12 hours. Maintain pH >9 by periodic addition of 1N NaOH if required.

-

Workup:

-

Concentrate in vacuo to remove dioxane.

-

Wash the remaining aqueous phase with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities/excess Boc anhydride.

-

Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2–3 at

. The product should precipitate or form an oil. -

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry combined organics over

, filter, and concentrate to dryness. -

Final Purification: Recrystallize from Hexane/Ethyl Acetate to afford the pure title compound.

Method B: Arndt-Eistert Homologation (Alternative High-Fidelity Route)

Use this route if the starting material is (rac)-Boc-4-biphenylalanine or if enantiopure product is required later (using chiral starting material).

Mechanism: Mixed Anhydride

Figure 2: Arndt-Eistert Homologation sequence.

Key Steps:

-

Activation: React Boc-4-biphenylalanine with Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at

. -

Diazotization: Treat with excess diazomethane (ether solution) at

. SAFETY ALERT: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints). -

Rearrangement: Dissolve the diazoketone in THF/Water (9:1). Add Silver Benzoate (catalytic). Evolution of

gas indicates Wolff rearrangement to the ketene, which hydrates to the acid.

Comparative Data Analysis

| Feature | Method A: Rodionov | Method B: Arndt-Eistert |

| Starting Material | 4-Biphenylcarboxaldehyde (Cheap) | Boc-4-biphenylalanine (Expensive) |

| Step Count | 2 (Condensation + Protection) | 3 (Activation + Diazo + Wolff) |

| Atom Economy | High | Moderate (Loss of |

| Safety Profile | Good (Standard lab hazards) | High Risk (Diazomethane) |

| Stereochemistry | Racemic only | Retains stereochemistry of SM |

| Scalability | High (Kg scale feasible) | Limited by Diazomethane handling |

Quality Control & Characterization

Expected Analytical Data for this compound:

-

Physical State: White to off-white crystalline solid.

-

1H NMR (400 MHz, DMSO-d6):

- 12.1 (s, 1H, COOH)

- 7.30–7.60 (m, 9H, Biphenyl aromatic protons)

- 6.8 (d, 1H, NH)

- 3.9–4.1 (m, 1H, CH-N)

-

2.7–2.9 (m, 2H,

-

2.3–2.4 (m, 2H,

- 1.35 (s, 9H, Boc t-butyl)

-

Mass Spectrometry (ESI):

- (Fragment)

References

-

Rodionov Reaction Modification

-

Arndt-Eistert Homologation Protocol

-

Podlech, J., & Seebach, D. (1995). Arndt-Eistert Homologation of Amino Acids. Organic Syntheses. Link (General procedure adapted for biphenyl analog).

- Context: Standard pharmaceutical protocol for converting -amino acids to -amino acids with retention of configur

-

-

Boc-Protection Methodology

-

Keller, O., et al. tert-Butoxycarbonyl-L-Proline. Organic Syntheses, Coll. Vol. 6, p.203. Link

- Context: Standard Schotten-Baumann conditions for Boc protection applicable to the intermedi

-

-

NEP Inhibitor Chemistry (Background)

-

Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry. Link

- Context: Establishes the relevance of the biphenyl-butyric acid scaffold in drug development.

-

Sources

Technical Guide: Structural Characterization and Validation of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

[1]

Executive Summary & Synthetic Context

Compound Identity: this compound

Chemical Formula:

The structural integrity of this molecule relies on three pillars: the stability of the tert-butoxycarbonyl (Boc) protecting group, the regiochemistry of the biphenyl attachment, and the integrity of the

Theoretical Structural Framework

Before experimental validation, the connectivity must be mapped to anticipate spectroscopic signals.[2]

Elucidation Logic Flow

The following workflow dictates the sequence of analytical operations required to confirm the structure and purity.

Figure 1: Structural elucidation workflow ensuring rigorous validation from molecular weight confirmation to stereochemical analysis.

Spectroscopic Elucidation

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the Boc group and peptide backbone.[1][2][4]

-

Ionization Mode: Electrospray Ionization (Positive), ESI(+).[1]

-

Expected Adducts:

Fragmentation Pathway (MS/MS):

The Boc group is acid-labile and thermally sensitive.[1] In CID (Collision-Induced Dissociation), the primary loss is isobutylene (

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS for Boc-protected

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Assignment (400 MHz, DMSO-

)

| Position | Multiplicity | Integration | Assignment Logic | |

| COOH | 12.10 | br s | 1H | Carboxylic acid proton (exchangeable).[1] |

| Ar-H | 7.30 – 7.65 | m | 9H | Biphenyl system. Distinctive multiplet region.[1][2] The protons on the terminal phenyl ring and the internal phenylene ring overlap.[2] |

| NH | 6.85 | d ( | 1H | Carbamate NH.[1][2] Coupling to H-3 (chiral center).[1][2] |

| H-3 ( | 4.05 | m | 1H | Chiral Center. Deshielded by Nitrogen.[1][2] Appears as a multiplet due to coupling with NH, H-2, and H-4.[1][2] |

| H-4 ( | 2.75 – 2.95 | m (ABX) | 2H | Benzylic protons.[1] Diastereotopic (H-4a |

| H-2 ( | 2.30 – 2.45 | m (ABX) | 2H | Adjacent to Carbonyl.[1] Diastereotopic. Often overlaps with DMSO solvent peak (2.50 ppm); verify with HSQC.[1][2] |

| Boc | 1.35 | s | 9H | Diagnostic Singlet. Intense peak confirming protection.[1][2] |

Critical Validation Check:

-

Rotamers: Boc groups can induce rotamers, causing peak broadening or doubling of signals (approx 90:10 ratio) in NMR.[1][2] If observed, run Variable Temperature (VT) NMR at 353 K to coalesce signals.[1][2]

-

Diastereotopic Protons: The C2 and C4 protons are adjacent to a chiral center (C3).[2] They will not appear as simple doublets or triplets but as complex ABX systems.[1][2] COSY (Correlation Spectroscopy) is required to distinguish the C2 (couples to H-3 only) from C4 (couples to H-3 and Aromatic ring).[1]

C NMR Assignment (100 MHz, DMSO-

)

Stereochemical Analysis (Chiral Resolution)

Since the topic specifies (+/-) (racemic), the researcher must quantify the enantiomeric ratio or separate the isomers for biological testing.[1]

Analytical Method: Chiral HPLC

Standard reverse-phase columns (C18) cannot separate these enantiomers.[1][2] Polysaccharide-based chiral stationary phases are required.[1][2]

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Trifluoroacetic acid (TFA).[1][2]

-

Note: TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.[2]

-

-

Expected Result: Two peaks with 1:1 area integration (for racemate).

Experimental Protocols

Protocol A: Synthesis of this compound

Synthesis via Arndt-Eistert Homologation of Boc-4-biphenylalanine (generic pathway).[1]

-

Activation: Dissolve Boc-4-phenyl-DL-phenylalanine (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq) at -15°C to form the mixed anhydride.[1]

-

Diazomethane: Treat with diazomethane (ether solution) to form the

-diazoketone.[1][2] -

Wolff Rearrangement: Dissolve diazoketone in THF/Water (10:1). Add Silver Benzoate (

, cat.) and sonicate.[1][2] The rearrangement yields the -

Workup: Evaporate THF. Acidify aqueous layer to pH 3 (1N HCl).[1][2] Extract with Ethyl Acetate (

).[1][2] -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield the target acid.

Protocol B: Quantitative NMR (qNMR) for Purity[1]

-

Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade) as an internal standard.

-

Preparation: Weigh ~10 mg of Sample and ~5 mg of Standard (precision

mg) into a vial. Dissolve in 0.6 mL DMSO- -

Acquisition: Set relaxation delay (

) to -

Calculation:

Where

References

-

Gellman, S. H. (1998).[1][2][7] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

-

Ksander, G. M., et al. (1995).[1][2] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.[2] Link[1]

-

Steer, D. L., et al. (2002).[1][2] Beta-Amino acids: Versatile peptidomimetics.[1][2] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

-

Sigma-Aldrich. (2024).[1][2][8] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Bulletin. Link

-

Matrix Science. (2024).[1][2] Peptide Fragmentation Nomenclature (Roepstorff/Fohlman).[1][2][9] Mascot Help. Link

Sources

- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid | Benchchem [benchchem.com]

- 4. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. 4-(N-Boc-amino)phenylboronic acid = 95.0 380430-49-9 [sigmaaldrich.com]

- 9. Mascot help: Peptide fragmentation [matrixscience.com]

Executive Summary: The Strategic Imperative of Boc Chemistry

The Role of Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

In the landscape of peptide synthesis and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of orthogonal protection strategies. While the Fmoc/tBu strategy has gained dominance in routine Solid Phase Peptide Synthesis (SPPS) due to its milder deprotection conditions, Boc chemistry retains critical utility for aggregation-prone sequences , base-sensitive pharmacophores , and large-scale liquid phase manufacturing .

This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic analysis of Boc dynamics. It is designed for scientists who need to optimize yields, suppress side reactions (such as tert-butyl cation alkylation), and make data-driven decisions between Boc and Fmoc methodologies.

Mechanistic Foundations: Electronic Stabilization & Acid Lability

The utility of the Boc group stems from its unique electronic properties. It masks the nucleophilicity of the

Acid-Catalyzed Deprotection Mechanism

Unlike benzyl carbamates (Cbz), which require hydrogenation or strong acids (HBr/AcOH), Boc is labile to anhydrous acids (TFA, HCl/Dioxane). The cleavage is driven by the stability of the resulting tert-butyl carbocation .[1]

Mechanism:

-

Protonation: The carbonyl oxygen is protonated by the acid.[1][2]

-

Fragmentation: The bond between the tert-butyl oxygen and the carbonyl carbon cleaves, releasing the tert-butyl cation (

). -

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release

and the free amine.

Critical Risk: The generated

Figure 1: Mechanistic pathway of Boc deprotection highlighting the critical divergence between successful scavenging and irreversible side reactions.

Validated Protocols: Protection & Deprotection

The following protocols are designed for high fidelity and reproducibility.

High-Yield Boc Protection (Boc Anhydride Method)

Context: Standard protection of free amino acids.

Reagents: Di-tert-butyl dicarbonate (

Protocol:

-

Dissolution: Dissolve amino acid (10 mmol) in 1:1 Dioxane:Water (20 mL).

-

Basification: Add 1M NaOH (11 mmol) to adjust pH to ~9–10. Note: Control pH strictly; pH > 11 causes racemization.

-

Addition: Add

(11 mmol, 1.1 equiv) dropwise at 0°C. -

Reaction: Warm to RT and stir for 4–12 hours. Monitor via TLC (ninhydrin stain).

-

Workup (Critical):

-

Wash aqueous phase with

(removes excess -

Acidify aqueous phase to pH 2–3 with 1M

(precipitates product). -

Extract into EtOAc, dry over

, and concentrate.

-

Why this works: The biphasic system keeps the zwitterionic amino acid soluble while the organic phase delivers the electrophile.

Optimized Deprotection Cocktail (The "Scavenger Rule")

Context: Removal of Boc group in SPPS or liquid phase. Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Scavengers.

| Component | Ratio (v/v) | Role |

| TFA | 50% | Proton source for cleavage.[3] |

| DCM | 45% | Solvent to swell resin or solubilize peptide. |

| Water | 2.5% | Scavenger for tBu cations (forms tBuOH). |

| Triethylsilane (TES) | 2.5% | Highly effective hydride donor to quench carbocations. |

Step-by-Step:

-

Pre-swell: Swell resin in DCM for 15 min.

-

Cleavage: Add the TFA cocktail. React for 30 min (liquid phase) or 2 x 15 min (SPPS).

-

Precipitation: Evaporate TFA/DCM under

flow (do not use heat). Pour residue into cold diethyl ether. -

Isolation: Centrifuge the precipitate.

Strategic Decision Matrix: Boc vs. Fmoc

Choosing the right protecting group is not a matter of preference but of chemical necessity dictated by the peptide sequence and downstream applications.

| Feature | Boc Strategy | Fmoc Strategy |

| Deprotection | Acid (TFA).[3][4] | Base (Piperidine).[2][5] |

| Final Cleavage | HF (Hydrofluoric Acid) or TFMSA. Harsh.[6] | TFA .[2][5][7][8][9][10] Mild.[6] |

| Solubility | High. Protonated amine (TFA salt) reduces aggregation. | Lower. Aggregation is common in long hydrophobic sequences. |

| Base Sensitivity | Excellent. Ideal for base-labile linkers or unnatural amino acids. | Poor. Repeated base treatments can degrade sensitive moieties.[8] |

| Cost | Generally lower raw material cost. | Higher cost, though decreasing. |

| Best Use Case | "Difficult" sequences (aggregation-prone), thioesters, depsipeptides. | Routine SPPS, GMP manufacturing, acid-sensitive peptides. |

The "Aggregation Paradox":

In Fmoc synthesis, the growing peptide chain is neutral after deprotection, promoting hydrogen bonding and

Figure 2: Decision tree for selecting Boc vs. Fmoc strategies based on sequence properties and laboratory capabilities.

Troubleshooting & Side Reaction Mitigation

The "t-Butyl Rush" (Alkylation)

Symptom: Mass spec shows +56 Da adducts on Trp, Met, or Cys. Cause: Insufficient scavenging of the tert-butyl cation during TFA deprotection. Solution: Increase scavenger load. Use Dithiothreitol (DTT) or Ethanedithiol (EDT) (5% v/v) in the cleavage cocktail for Cys/Met-rich peptides.

Aspartimide Formation

Symptom: -18 Da mass shift (loss of

Isobutylene Polymerization

Symptom: Gummy residue after deprotection. Cause: Polymerization of isobutylene byproducts.[10] Solution: Ensure adequate dilution with DCM and use silane scavengers (TES/TIS) which irreversibly trap the cation.

References

-

Common Organic Chemistry. Boc Protection Mechanism using Boc2O and DMAP. [Link]

-

Royal Society of Chemistry (RSC). Dual protection of amino functions involving Boc. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Technical Guide: Non-Proteinogenic Biphenyl Amino Acids in Drug Discovery

[1]

Strategic Overview: The "Biphenyl Effect"

In modern medicinal chemistry, the incorporation of non-proteinogenic amino acids is a pivotal strategy for overcoming the limitations of natural peptides. Among these, Biphenylalanine (Bip) —specifically L-4,4'-biphenylalanine—stands out as a critical tool for optimizing pharmacokinetics and receptor affinity.[1]

The "Biphenyl Effect" refers to the unique ability of the biphenyl side chain to simultaneously address three common failure modes in peptide drug candidates:

-

Proteolytic Instability: The bulky, non-natural side chain sterically hinders access to the peptide backbone, protecting it from common proteases (e.g., chymotrypsin).[1]

-

Weak Receptor Binding: The biphenyl group is significantly larger and more hydrophobic than Phenylalanine (Phe), allowing it to reach deep into hydrophobic pockets of G-protein coupled receptors (GPCRs) and enzymes that natural residues cannot access.[1]

-

Conformational Entropy: The rigid biaryl system restricts the rotational freedom of the side chain (rotamers), reducing the entropic penalty upon binding.[1]

Physicochemical Profile: Phe vs. Bip[1][2][3]

The transition from Phenylalanine to Biphenylalanine represents a massive shift in steric and electronic properties.[1] The table below summarizes the key differences that drive the biological activity of Bip.

| Property | L-Phenylalanine (Phe) | L-4,4'-Biphenylalanine (Bip) | Impact on Drug Design |

| Molecular Weight | 165.19 g/mol | 241.28 g/mol | Increases ligand mass; enhances van der Waals contacts. |

| Side Chain Character | Monocyclic Aromatic | Bicyclic Biaryl (Rigid) | Bip provides a rigid "spacer" that can span distinct receptor subsites.[1] |

| Hydrophobicity (LogP) | ~ -1.38 (Exp) | > 2.5 (Predicted)* | Bip dramatically increases membrane permeability and hydrophobic core affinity.[1] |

| Steric Bulk (A³) | ~190 ų | ~280 ų | Bip fills large hydrophobic pockets (e.g., in HIV protease or GLP-1R).[1] |

| Electronic Nature | Electron-rich | Extended | Enhanced |

*Note: LogP values are highly pH-dependent for zwitterions; the relative difference indicates Bip is significantly more lipophilic.

Synthetic Methodologies

A. Solution-Phase Synthesis: The Suzuki-Miyaura Protocol

The most robust method for synthesizing Fmoc-Bip-OH is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed cycle couples an aryl halide (on the amino acid) with an aryl boronic acid.[1]

Mechanism & Workflow: The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Figure 1: Catalytic cycle for the synthesis of Biphenylalanine via Suzuki-Miyaura coupling.

Validated Protocol (Self-Validating System):

-

Reagents: Fmoc-4-iodo-Phe-OH (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), Na₂CO₃ (2.5 eq).

-

Solvent: DMF:Water (9:[1]1) – Critical for solubility of the amino acid salts.

-

Conditions: Heat to 80°C under Argon for 4-6 hours.

-

Validation: Monitor via LC-MS. The disappearance of the iodine isotope pattern and the emergence of the product mass (M+H) confirms conversion.

-

Workup: Acidify to pH 2 with 1M HCl to precipitate the Fmoc-Bip-OH product.

B. Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Bip into a peptide chain is challenging due to steric hindrance .[1] Standard coupling protocols often yield deletions.[1]

High-Efficiency Coupling Protocol:

-

Resin: Rink Amide or Wang Resin (low loading, <0.4 mmol/g recommended to prevent aggregation).[1]

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for bulky residues.

-

Additives: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.

-

Conditions:

Figure 2: Optimized SPPS workflow for sterically hindered Biphenylalanine residues.

Applications in Drug Discovery[3][4]

Case Study 1: Protease Inhibitors (HIV & HCV)

Viral proteases often contain deep, hydrophobic substrate-binding pockets (S1/S1' subsites).[1]

-

Mechanism: Replacing Phe with Bip in inhibitor scaffolds allows the inhibitor to fill these pockets more completely, displacing water molecules (entropy gain) and increasing van der Waals contact enthalpy.[1]

-

Result: This strategy was instrumental in the development of early HIV protease inhibitors, improving

values from micromolar to nanomolar ranges.[1]

Case Study 2: GLP-1 Analogs (Metabolic Disease)

Glucagon-like peptide-1 (GLP-1) has a short half-life due to degradation by DPP-4.

-

Mechanism: Substitution of residues near the N-terminus (the cleavage site) with Bip creates a "steric shield."[1]

-

Result: The bulky biphenyl group prevents the DPP-4 enzyme from accessing the scissile bond, significantly extending the plasma half-life of the therapeutic peptide.

References

-

Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura Coupling Source: Kotha, S., & Lahiri, K. (2016).[1] Bioorganic & Medicinal Chemistry Letters. Context: Primary source for the optimized Pd-catalyzed cross-coupling protocol.

-

Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids Source: BenchChem Application Notes (2025).[1] Context: Protocols for overcoming steric hindrance using HATU/HOAt and microwave synthesis.[1]

-

Physicochemical Properties of Fluorinated and Aryl Phenylalanines Source: Beilstein Journal of Organic Chemistry (2020).[1] Context: Comparative data on hydrophobicity and structural rigidity of Phe derivatives.[1]

-

Biphenylalanine in GPCR Ligand Design Source: Journal of Medicinal Chemistry / NIH (2022).[1] Context: Application of biaryl analogs in anti-inflammatory agents and receptor binding optimization.[1]

Technical Monograph: (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

[1]

Chemical Identity & CAS Resolution[1][2][3][4][5][6][7][8][9][10]

The compound (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a non-proteinogenic

Core Identifiers

| Parameter | Specification |

| CAS Number | 683219-74-1 (Racemic) |

| Chemical Name | 3-{[(tert-butoxy)carbonyl]amino}-4-(4-phenylphenyl)butanoic acid |

| Synonyms | Boc- |

| Molecular Formula | |

| Molecular Weight | 355.43 g/mol |

| Stereochemistry | Racemic (+/-); contains one chiral center at the |

Structural Representation (SMILES)

CC(C)(C)OC(=O)NC(CC(=O)O)CC1=CC=C(C=C1)C2=CC=CC=C2[3]

Physicochemical Properties & Stability[6][10]

Understanding the physicochemical profile is essential for assay development and synthetic handling.

-

Physical State: White to off-white crystalline powder.

-

Solubility:

-

High: Dichloromethane (DCM), Methanol, DMSO, DMF.

-

Low/Insoluble: Water, Hexanes.

-

-

pKa (Calculated): Carboxylic acid

4.4; Carbamate NH -

Stability:

-

Acid Sensitivity: The Boc (tert-butyloxycarbonyl) group is acid-labile. Exposure to TFA (Trifluoroacetic acid) or HCl/Dioxane will result in rapid deprotection to the free

-amino acid salt. -

Base Stability: Stable under standard basic saponification conditions (e.g., LiOH/THF), allowing for ester hydrolysis elsewhere in a peptide chain without affecting the Boc group.

-

Synthetic Pathway: Arndt-Eistert Homologation[11][12]

The most authoritative and scalable method for synthesizing

Reaction Logic[11]

-

Activation: The carboxylic acid of Boc-Biphenylalanine is activated as a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields an

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water generates the homologated

-amino acid.

Step-by-Step Protocol

Reagents:

-

Starting Material: Boc-(+/-)-4-biphenylalanine (1.0 eq)

-

Isobutyl chloroformate (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Diazomethane (

) (excess, ether solution) [Safety Critical] -

Silver Benzoate (

) (0.1 eq) -

Solvents: THF (anhydrous), 1,4-Dioxane, Water.

Procedure:

-

Mixed Anhydride Formation: Dissolve Boc-biphenylalanine in anhydrous THF at -15°C. Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 20 minutes to form the mixed anhydride.

-

Diazoketone Synthesis: Filter off the NMM-HCl salt. Add the filtrate slowly to a cold (0°C) solution of excess diazomethane in ether. Stir at 0°C for 1 hour, then warm to room temperature overnight. Evaporate solvent to yield the yellow crystalline diazoketone.

-

Wolff Rearrangement: Dissolve the diazoketone in 1,4-dioxane/water (9:1). Add catalytic Silver Benzoate. Heat to 70°C. Nitrogen gas evolution indicates the rearrangement to the ketene intermediate, which is immediately trapped by water to form the target acid.

-

Workup: Evaporate dioxane. Acidify the aqueous residue with 1M citric acid (to preserve Boc). Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate.

Synthetic Workflow Diagram

Caption: Arndt-Eistert homologation pathway converting the alpha-amino acid precursor to the beta-amino acid target via a Wolff rearrangement.[2][4]

Pharmaceutical Applications

Neprilysin (NEP) Inhibition

This compound acts as a crucial building block for Neprilysin inhibitors . The biphenyl moiety provides hydrophobic interactions within the S1' subsite of the NEP enzyme, while the carboxylic acid coordinates with the Zinc (

-

Mechanism: The

-amino acid backbone extends the distance between the Zinc-binding group (carboxyl) and the hydrophobic side chain, optimizing the fit compared to natural -

Relevance: It is a structural analog of the intermediate used in Sacubitril (part of Entresto), although Sacubitril utilizes a specific ethyl ester and methyl-substituted variant.

Peptidomimetics

Incorporation of this

Analytical Characterization

To validate the identity of CAS 683219-74-1, the following analytical signals are diagnostic:

-

1H NMR (DMSO-d6, 400 MHz):

- 12.1 (s, 1H, COOH)

- 7.30-7.60 (m, 9H, Biphenyl aromatic protons)

- 6.80 (d, 1H, NH-Boc)

-

3.95 (m, 1H, CH-

- 2.70-2.90 (m, 2H, CH2-Benzylic)

-

2.30-2.45 (m, 2H, CH2-

- 1.35 (s, 9H, Boc-tBu)

-

Mass Spectrometry (ESI):

-

Positive Mode:

Da. -

Negative Mode:

Da.

-

References

-

Angene Chemical. (2025). Product Analysis: this compound (CAS 683219-74-1).[3] Retrieved from [3]

- Podlech, J., & Seebach, D. (1995). "On the Preparation of -Amino Acids from -Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations, and Stereoselectivity." Liebigs Annalen.

- Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Foundational text on biphenyl-butyric acid pharmacophores for NEP).

-

Sigma-Aldrich. (2025).[5] Arndt-Eistert Synthesis Protocols and Reagents. Retrieved from

Biphenyl-Containing Amino Acid Derivatives: Structural Constraints and Pharmacophore Expansion

Executive Summary

The Biphenyl Moiety as a Privileged Scaffold In modern peptidomimetic drug design, the incorporation of biphenyl-containing amino acids (e.g., Biphenylalanine, Bip) represents a strategic intervention to modulate pharmacokinetics and potency. Unlike natural aromatic residues (Phenylalanine, Tyrosine, Tryptophan), the biphenyl group introduces a unique combination of extended hydrophobic surface area , restricted conformational freedom , and axial chirality (atropisomerism) .

This guide details the structural rationale, synthetic protocols, and therapeutic applications of biphenyl-containing amino acid derivatives, providing a roadmap for researchers aiming to optimize peptide-membrane interactions and protease stability.

Chemical Space & Physiochemical Properties[1][2]

The transition from Phenylalanine (Phe) to Biphenylalanine (Bip) is not merely an increase in bulk; it is a fundamental shift in the molecule's electronic and steric profile.

Comparative Analysis: Phe vs. Bip

The following table summarizes the key physiochemical shifts that occur upon biphenyl substitution.

| Property | Phenylalanine (Phe) | 4-Biphenylalanine (Bip) | Impact on Drug Design |

| LogP (Lipophilicity) | ~1.38 | ~3.80 | Drastically increases membrane permeability and blood-brain barrier (BBB) penetration. |

| Surface Area ( | ~190 | ~260 | Enhances Van der Waals contacts within large hydrophobic pockets (e.g., GPCRs, Proteases). |

| Rotational Freedom | High ( | Restricted ( | The biphenyl bond restricts rotation, reducing the entropic penalty upon binding. |

| Electronic Character | Monocyclic Aromatic | Conjugated Biaryl | Facilitates extended |

| Metabolic Stability | Susceptible to Chymotrypsin | Resistant | Steric bulk prevents access to the scissile bond by proteases. |

The Atropisomerism Challenge

A critical, often overlooked aspect of biphenyl derivatives is atropisomerism . If ortho-substituents are present on the biphenyl ring, rotation around the C-C bond is hindered, creating distinct axial chiral conformers (rotamers).

-

Implication: In drug development, one rotamer may bind the target with high affinity while the other is inactive or toxic.

-

Control: Synthesis must account for rotational barriers, often requiring specific catalytic conditions to set the biaryl axis configuration.

Synthetic Architecture: The Suzuki-Miyaura Protocol[3][4][5]

The "Gold Standard" for synthesizing biphenyl-containing amino acids is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (SMC) . While direct C-H activation is emerging, SMC remains the most reliable method for preserving chiral integrity (

Mechanism of Action

The synthesis relies on coupling an aryl halide (typically Fmoc-4-bromo-phenylalanine) with an arylboronic acid.

Figure 1: Catalytic cycle for the synthesis of Fmoc-Biphenylalanine via Suzuki-Miyaura coupling.

Validated Protocol: Non-Aqueous SMC for Fmoc-Derivatives

Objective: Synthesize Fmoc-4-Biphenylalanine without removing the base-labile Fmoc group. Source Validation: Adapted from protocols optimizing Fmoc stability (Source 1.10).

Reagents:

-

Substrate: Fmoc-4-bromo-L-phenylalanine (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq) -

Solvent System: THF : Ethylene Glycol (10:[1]1) (Critical for suppressing Fmoc cleavage)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Oxygen inhibits the Pd cycle.

-

Dissolution: Dissolve Fmoc-4-bromo-Phe (1 mmol) and Phenylboronic acid (1.1 mmol) in the THF/Ethylene Glycol mixture.

-

Catalyst Addition: Add

and -

Thermal Activation: Heat to 66°C .

-

Critical Control Point: Do NOT exceed 80°C. Higher temperatures promote Fmoc deprotection via the carbonate base.

-

-

Monitoring: Monitor via TLC (Chloroform/Methanol 9:1). Reaction typically completes in 4-6 hours.

-

Workup: Acidify with 1M HCl to pH 2 (protonates the carboxylic acid for extraction). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Self-Validating Check:

-

If the product shows a free amine on TLC (ninhydrin positive), the temperature was too high or the reaction time too long, causing Fmoc cleavage.

Pharmacological Applications[1][2][6][7][8]

Antimicrobial Peptides (AMPs): The "Carpet" Mechanism

Biphenylalanine is increasingly used to supercharge AMPs (e.g., Aurein 1.2 analogs). Natural AMPs use Phenylalanine to anchor into bacterial membranes. Replacing Phe with Bip increases the partition coefficient, allowing the peptide to bury deeper into the lipid bilayer, destabilizing the membrane integrity.

Mechanism:

-

Electrostatic Attraction: Cationic residues (Arg/Lys) attract the peptide to the anionic bacterial surface.

-

Hydrophobic Insertion: The Biphenyl moiety acts as a "molecular anchor," penetrating the hydrophobic tail region of the lipids.

-

Disruption: Steric bulk of Bip disrupts lipid packing, causing leakage (lysis).

Figure 2: Mechanism of action for Biphenyl-enhanced Antimicrobial Peptides (AMPs).

Protease Inhibitors (NEP and HCV)

In medicinal chemistry, biphenyls are used to fill large hydrophobic pockets (

-

Case Study: Neutral Endopeptidase (NEP) Inhibitors.

-

Logic: The active site of NEP contains a hydrophobic pocket that naturally accommodates Phe. Extending this to a biphenyl group (as seen in the structural evolution of Sacubitril-like precursors) increases binding affinity by displacing active-site water molecules (entropic gain) and maximizing Van der Waals contacts (enthalpic gain).

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Source: University of Greenwich / PubMed URL:[Link] (Verified context via search 1.2)

-

Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Source: ResearchGate / Tetrahedron Letters URL:[Link]

-

Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. Source: AIP Publishing / Biointerphases URL:[Link]

-

Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Whitepaper: Sourcing and Validating 3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

[1]

Executive Summary

3-(Boc-amino)-4-(4-biphenylyl)butyric acid (also known as Boc-β-homobiphenylalanine ) is a specialized chiral

While often confused with the Sacubitril intermediate (a

Chemical Identity & Structural Context

To ensure procurement accuracy, researchers must distinguish this compound from its

| Feature | Target Compound | Common Confusion (Alpha) | Common Confusion (Gamma) |

| Common Name | Boc-β-homobiphenylalanine | Boc-Biphenylalanine (Boc-Bip-OH) | Sacubitril Intermediate |

| IUPAC | 3-(Boc-amino)-4-(4-biphenylyl)butyric acid | 2-(Boc-amino)-3-(4-biphenylyl)propanoic acid | (2R,4S)-5-(4-biphenylyl)-4-(Boc-amino)-2-methylpentanoic acid |

| Backbone | |||

| CAS (Generic) | Not widely indexed | 142994-55-4 (L-isomer) | 1012341-50-2 |

| Key Use | Peptidomimetics, Stability enhancement | Peptide synthesis | NEP Inhibition (Entresto) |

Structural Visualization

The following diagram illustrates the structural relationship and the critical "homologation" shift that defines the target compound.

Figure 1: Structural lineage of biphenyl-amino acids.[1][2][3][4] The target compound is the

Commercial Supply Landscape

Because this compound is a non-canonical amino acid , it is rarely held in bulk stock by generalist vendors (e.g., Sigma-Aldrich, Fisher) unless intended for a specific custom library.[1] Sourcing strategies must be tiered based on quantity and purity requirements.

Tier 1: Specialty Amino Acid Suppliers (High Probability of Stock)

These vendors specialize in unnatural amino acids and

-

PepTech Corporation: Known for an extensive catalog of

-amino acids and "homo" amino acids. -

Chem-Impex International: A leading US-based supplier for peptide building blocks; frequently stocks Boc-biphenylalanine analogs.

-

Watanabe Chemical Industries (Japan): The global "gold standard" for unnatural amino acid variety.[1]

-

Bachem: While focused on peptides, they supply high-grade protected amino acid building blocks.

Tier 2: Custom Synthesis & CROs (Bulk/Scale-Up)

For quantities >100g, or if the specific enantiomer (R or S) is out of stock, these firms routinely synthesize this compound via Arndt-Eistert homologation.[1]

-

Enamine: Holds massive building block libraries; likely has the compound or a close analog on shelf.

-

WuXi AppTec / Pharmaron: Standard CROs for scaling this intermediate for GMP toxicity studies.

-

BOC Sciences: Specializes in protected amino acid derivatives and custom synthesis.

Supply Chain Decision Matrix

Use this logic flow to determine your sourcing strategy:

Figure 2: Sourcing decision tree for rare

Quality Assurance & Self-Validating Protocols

When sourcing chiral building blocks from secondary suppliers, enantiomeric purity is the critical failure point. The "Self-Validating System" requires you to assume the material is racemic until proven otherwise.

Protocol: Chiral Purity Validation (HPLC)

Objective: Confirm the Enantiomeric Excess (ee%) is >99.0%.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA (Trifluoroacetic acid).[1]

-

Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.[1]

-

-

Detection: UV at 254 nm (Strong absorption by the biphenyl system).[1]

-

Reference Standard: If the pure enantiomer is unavailable, induce racemization on a small sample (treat with dilute base) to identify both R and S retention times.

Protocol: Identity Verification (NMR)

Objective: Distinguish

-

1H NMR (DMSO-d6):

-

Look for the

-methylene protons (next to COOH).[1] In the target -

In the

-amino acid (Boc-Bip-OH), there are no -

This simple check validates you received the homologated product.

-

Synthesis Context (The "Make" Option)

If commercial supply fails, the synthesis of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a standard two-step protocol from the widely available Boc-4-biphenylalanine .[1]

-

Activation: React Boc-Biphenylalanine with isobutyl chloroformate to form the mixed anhydride.

-

Diazomethane Treatment: Treat with diazomethane (or TMS-diazomethane for safety) to form the diazoketone intermediate.[1]

-

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane.

-

Result: The carbon chain extends by one CH2 unit, retaining the stereochemistry of the Boc-amino group.[1]

-

This route (Arndt-Eistert) is the industry standard for converting

References

-

Podlech, J., & Seebach, D. (1995).[1] "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen. [1]

-

Ksander, G. M., et al. (1995).[1] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Foundational work on biphenyl-substituted amino acid inhibitors).

-

ChemicalBook. (2025).[1][2] "Product Entry: (2R,4S)-5-(4-biphenylyl)-4-(Boc-amino)-2-methylpentanoic acid." (For comparison of the gamma-amino acid analog).

-

PepTech Corporation. "Beta-Amino Acids Catalog." (General reference for sourcing beta-homo amino acids).

Sources

- 1. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid | C23H29NO4 | CID 58027483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Theoretical Modeling of 3-Amino-4-(4-biphenylyl)butyric Acid Conformations

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists[1][2]

Executive Summary & Structural Context

The molecule 3-amino-4-(4-biphenylyl)butyric acid represents a critical intersection between neurotransmitter mimetics and peptidomimetic building blocks.[1][2] Structurally, it is a

Unlike its

This guide provides a rigorous, self-validating computational framework to model the conformational landscape of this molecule, moving from stochastic sampling to high-level Quantum Mechanical (QM) refinement.[1][2]

Conformational Landscape Analysis

The theoretical modeling of this molecule requires addressing three specific degrees of freedom (DOFs) that define its bioactivity:

-

The

-Amino Acid Backbone ( -

The Biphenyl Torsion (

): The bond connecting the two phenyl rings is not rigid.[1] While planar in some crystal packing, in solution, steric repulsion between ortho-hydrogens induces a twist angle of approximately -

The Side-Chain Linker (

): The rotation of the methylene bridge connecting the biphenyl group to the chiral center.

The Zwitterionic Challenge

In physiological media (pH 7.4), 3-amino-4-(4-biphenylyl)butyric acid exists primarily as a zwitterion (

Step-by-Step Modeling Protocol

Phase 1: Stochastic Conformational Search

Objective: To exhaustively sample the potential energy surface (PES) and identify local minima without getting trapped in high-energy states.[1][2]

-

Method: Monte Carlo (MC) or Molecular Dynamics (MD) with Simulated Annealing.[1][2]

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for small organic molecules and zwitterions).[1][2]

Protocol:

-

Generate the initial 3D structure in the zwitterionic state.

-

Define rotatable bonds: C1-C2, C2-C3, C3-C4, C4-C1'(Ar), and the Ar-Ar bond.[1][2]

-

Run 10,000 steps of Monte Carlo conformational search.

-

Apply an energy window cutoff of 5.0 kcal/mol relative to the global minimum.

-

Cluster results based on RMSD (0.5 Å cutoff) to remove redundant conformers.

Phase 2: Quantum Mechanical (DFT) Refinement

Objective: To obtain accurate electronic energies and geometries, particularly for the biphenyl twist and intramolecular H-bonds.[1][2]

-

Functional:

B97X-D or B3LYP-D3(BJ) .[1][2] -

Basis Set: 6-311++G(d,p) (Diffuse functions "++" are essential for the anionic carboxylate).[1][2]

-

Solvation: SMD (Solvation Model based on Density) or CPCM (Water,

).[1][2]

Protocol:

-

Submit the unique conformers from Phase 1 for Geometry Optimization.

-

Perform Frequency Analysis to ensure no imaginary frequencies (confirms true minima).

-

Calculate Gibbs Free Energy (

) at 298.15 K.[1][2]

Phase 3: Pharmacophore & Bioactive Mapping

Objective: To map the low-energy conformers against known pharmacophores (e.g., GABA-B agonists or Integrin antagonists).[1][2]

-

Key Measurement: Calculate the distance centroid between the Ammonium N and the Carboxylate O.

-

Comparison: Compare with the bioactive distance of Baclofen (~5.2 Å) or Phenibut.

Visualization of the Modeling Workflow

The following diagram illustrates the logical flow from structure generation to bioactive validation.

Caption: Computational workflow for determining the conformational ensemble of lipophilic

Key Theoretical Parameters & Expected Data

When reporting your modeling results, summarize the quantitative data in the following format. This table ensures direct comparability with literature values for similar GABA analogues.

Table 1: Critical Conformational Parameters (Template)

| Parameter | Description | Low-Energy Expectation | Mechanistic Relevance |

| Biphenyl Torsion Angle | Planarity ( | ||

| Ammonium-Carboxylate Distance | Determines receptor subtype selectivity (e.g., GABA-B requires extended).[1][2] | ||

| Solvation Energy | High negative value | Zwitterions are highly stabilized by water; gas phase results are invalid.[1][2] | |

| H-Bonds | Intramolecular Interactions | NH...O=C (6-membered ring) |

Scientific Rationale & Validation (E-E-A-T)

Why Dispersion-Corrected DFT?

Standard DFT functionals (like B3LYP) notoriously underestimate the stability of aromatic stacking and dispersion interactions. For a molecule with a biphenyl group, dispersion forces contribute significantly to the rotational barrier and packing. Using

The Importance of the Zwitterion

Modeling the neutral form (

Experimental Cross-Validation

To validate this theoretical model without synthesizing the molecule immediately, cross-reference the calculated Biphenyl Twist with the Cambridge Structural Database (CSD) average for biphenyl derivatives (approx.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1][2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [1][2]

-

Kaur, P., & Singh, P. (2014).[1][2] Conformational Landscape of Non-Coded Amino Acids: A Review. Chemical Biology & Drug Design. (Contextual reference for

-amino acid modeling). -

Bowery, N. G. (2010).[1][2] GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology. (Reference for GABA analogue binding modes).[1][2]

-

BenchChem. (n.d.).[1][2] 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid Structure and Properties. (Verification of the chemical scaffold existence).

Sources

Methodological & Application

Application Note: Protocol for N-Boc Protection of 3-Amino-4-(4-biphenylyl)butyric Acid

Strategic Context & Chemical Logic

The Substrate Challenge

3-amino-4-(4-biphenylyl)butyric acid is a specialized

The primary challenge in functionalizing this molecule is the solubility mismatch . The zwitterionic amino acid is insoluble in organic solvents, while the biphenyl moiety renders it poorly soluble in pure aqueous media. Standard aqueous Schotten-Baumann conditions often fail due to precipitation of the substrate or the reagent (

The Solution: Modified Schotten-Baumann Protocol

This protocol utilizes a homogenous 1:1 Dioxane:Water system with controlled pH buffering.

-

1,4-Dioxane acts as the bridge solvent, solubilizing both the hydrophobic

and the lipophilic biphenyl tail. -

Sodium Hydroxide (NaOH) serves two roles: solubilizing the amino acid as its carboxylate salt and neutralizing the proton released during carbamylation to drive the equilibrium forward.

Reaction Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the unprotonated amine onto the carbonyl carbon of di-tert-butyl dicarbonate (

Diagram 1: Synthetic Workflow

Caption: Step-by-step workflow for the Boc-protection of lipophilic

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Role | Stoichiometry | Notes |

| 3-Amino-4-(4-biphenylyl)butyric acid | Substrate | 1.0 equiv.[1][2] | Limiting reagent.[3] |

| Di-tert-butyl dicarbonate ( | Protecting Group | 1.2 – 1.5 equiv. | Melt if solid (mp ~23°C) or use solution. |

| Sodium Hydroxide (1N NaOH) | Base | 2.5 equiv. | 1 eq for carboxylate, 1 eq for amine, 0.5 eq buffer. |

| 1,4-Dioxane | Co-solvent | ~10 mL/g substrate | High grade, peroxide-free. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | HPLC grade. |

| Acidifier | Excess | To adjust pH to 2–3. |

Step-by-Step Procedure

1. Solubilization (Critical Step)

-

Charge a round-bottom flask with 3-amino-4-(4-biphenylyl)butyric acid (1.0 eq).

-

Add 1,4-Dioxane and Water (1:1 ratio). A typical concentration is 0.1 M to 0.2 M relative to the substrate.

-

Add 1N NaOH (2.5 eq) dropwise with stirring.

-

Observation Check: The suspension should clear to a homogenous solution. If turbidity persists due to the biphenyl group, add small aliquots of Dioxane until clear. Do not proceed until homogenous.

2. Reagent Addition

-

Cool the reaction mixture to 0°C using an ice bath. This suppresses the hydrolysis of

by the aqueous base. -

Dissolve

(1.2 eq) in a minimal amount of Dioxane. -

Add the

solution dropwise to the reaction mixture over 15–20 minutes. -

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

3. Reaction & Monitoring

-

Stir vigorously for 12–16 hours .

-

QC Check (TLC/HPLC):

-

TLC:[4] Mobile phase 5:1 DCM:MeOH. Stain with Ninhydrin (SM turns purple; Product does not stain or stains faintly yellow/brown).

-

HPLC: Monitor the disappearance of the polar amine peak and appearance of the less polar N-Boc peak.

-

4. Workup

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of Dioxane . Caution: Do not distill to dryness; leave the aqueous phase.

-

Dilute the remaining aqueous residue with water.

-

Wash the basic aqueous phase with Diethyl Ether (

) to remove unreacted -

Cool the aqueous phase to 0°C.

-

Slowly acidify with 1M

(preferred over HCl to prevent Boc cleavage) to pH 2–3 .-

Observation: The product should precipitate as a white solid or oil out as a gum.

-

5. Extraction & Isolation

-

Extract the acidic aqueous mixture with Ethyl Acetate (

).[5] -

Combine the organic layers.[5]

-

Wash with Brine (

). -

Dry over anhydrous

. -

Filter and concentrate in vacuo to yield the crude product.

6. Purification

-

The crude material is often pure enough (>95%).

-

If necessary, recrystallize from EtOAc/Hexanes or EtOAc/Heptane . Dissolve in minimal hot EtOAc, add Hexane until turbid, and cool.

Process Control & Validation (QC)

To ensure the protocol was successful, validate the product using the following metrics:

| Metric | Acceptance Criteria | Method |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | > 98.0% | HPLC (C18 column, ACN/H2O gradient) |

| Identity (NMR) | t-Butyl singlet ( | |

| Identity (MS) | LC-MS (ESI) |

Diagnostic NMR Signals

- 1.35–1.45 ppm (s, 9H): The characteristic Boc tert-butyl group.

- 7.30–7.60 ppm (m, 9H): The biphenyl aromatic protons.

- 12.0 ppm (br s, 1H): Carboxylic acid proton.

Troubleshooting Guide

Diagram 2: Troubleshooting Logic

Caption: Decision tree for resolving common synthesis deviations.

Common Issues

-

Incomplete Reaction: Often caused by a drop in pH as the amine is consumed and acid is generated. Fix: Check pH periodically and add NaOH to maintain pH ~10–11.

-

Oiling Out: The N-Boc product is lipophilic. If it oils out during acidification, use DCM instead of EtOAc for extraction, or add a seed crystal if available.

-

Boc Cleavage: Do not use strong acids (conc. HCl) or heat during the workup. Keep the temperature low during acidification.[6]

References

-

Boc Protection of Amines: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7]

-

Synthesis of Fluorinated Analogues (Protocol Basis): "Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid." Patent CN112500316A.

-

General Beta-Amino Acid Protection: "Synthesis of Boc-Protected Amino acids." ResearchGate.

-

Properties of 4-Amino-3-phenylbutyric acid (Phenibut): PubChem Compound Summary for CID 1078-21-3.

-

Boc-Beta-Amino Acid Building Blocks: "Boc-(R)-3-Amino-4,4-diphenyl-butyric acid in peptide synthesis."

Sources

- 1. (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | CID 5706683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Optimized Protocols for the Boc Deprotection of 3-Amino-4-(4-biphenylyl)butyric Acid

Abstract

This application note details the strategic deprotection of

Introduction & Strategic Analysis

The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in peptide and peptidomimetic synthesis. However, for 3-amino-4-(4-biphenylyl)butyric acid, the reaction is complicated by two factors:

-

Lipophilicity: The biphenyl moiety significantly reduces solubility in polar protic solvents, often necessitating halogenated co-solvents.

-

Downstream Compatibility: Residual TFA from standard deprotection can form trifluoroacetamide impurities during subsequent coupling steps (e.g., with EDC or HATU).

Therefore, the choice of acid and solvent system is not merely about deprotection efficiency, but about the physical form of the isolated product (hygroscopic TFA salt vs. crystalline HCl salt).

Mechanistic Insight

The reaction proceeds via acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to the fragmentation of the carbamate. This releases the free amine (as a salt), carbon dioxide, and a tert-butyl cation.

Critical Control Point: The generated tert-butyl cation is a potent electrophile. While the biphenyl ring is less electron-rich than indole or phenol, "back-alkylation" of the aromatic ring or the carboxylate is a risk in concentrated mixtures. Scavengers (water or triethylsilane) are employed to quench this cation irreversibly.

Visualization: Reaction Mechanism

Figure 1: Acidolytic cleavage mechanism highlighting the fate of the tert-butyl cation.

Experimental Protocols

Protocol A: TFA/DCM Method (Small Scale / R&D)

Recommended for: Initial synthesis, small batches (<1g), and when the product will be purified via HPLC immediately.

Reagents:

-

Trifluoroacetic acid (TFA), Reagent Grade.

-

Dichloromethane (DCM), Anhydrous.

-

Triethylsilane (TES) or

(Scavenger).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equiv of

-Boc-3-amino-4-(4-biphenylyl)butyric acid in DCM ( -

Scavenger Addition: Add 2.5% v/v of Triethylsilane (TES) or water.

-

Note: TES is preferred if the substrate contains oxidation-sensitive moieties, though water is sufficient for the biphenyl system.

-

-

Acidolysis: Cool the solution to

. Slowly add TFA equal to the volume of DCM (1:1 ratio).-

Caution: Exothermic reaction.[1] Evolution of

gas will occur.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitoring: Check completion by TLC (stain with Ninhydrin) or LC-MS (Target mass:

for the free amine). -

Workup (The "TFA Strip"):

-

Concentrate the mixture in vacuo.

-

Co-evaporation: Redissolve the oily residue in Toluene (

) and evaporate again. Repeat 3x. -

Why? Toluene forms an azeotrope with TFA, facilitating the removal of residual acid which can be detrimental to column chromatography or biological assays.

-

-

Precipitation: Triturate the residue with cold Diethyl Ether (

). A white solid (TFA salt) should form. Filter and dry.[2]

Protocol B: HCl/Dioxane Method (Process Scale)

Recommended for: Scale-up (>10g), storage stability, and avoiding fluorine contamination in downstream chemistry.

Reagents:

-

4.0 M HCl in 1,4-Dioxane.

-

Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Step-by-Step Procedure:

-

Slurry/Solution: Suspend 1.0 equiv of the substrate in EtOAc (

).-

Note: The starting material may not fully dissolve initially.

-

-

Acid Addition: Add 5.0 equiv of 4.0 M HCl in Dioxane dropwise at

. -

Reaction: Stir at RT for 3–5 hours. The slurry will likely clear as the Boc group is cleaved, followed by the precipitation of the hydrochloride salt.

-

Completion: Verify by HPLC (Method details in Section 4).

-

Isolation:

-

Cool the mixture to

for 1 hour to maximize yield. -

Filter the white crystalline solid.

-

Wash the cake with cold EtOAc (

) to remove lipophilic impurities. -

Dry under vacuum at

.

-

Analytical Data & Process Monitoring

Comparison of Methods

| Feature | Protocol A (TFA) | Protocol B (HCl) |

| Reaction Rate | Fast (1-2 h) | Moderate (3-5 h) |

| Solubility | Excellent (DCM solubilizes biphenyl) | Moderate (Product precipitates) |

| Salt Form | Trifluoroacetate (Hygroscopic) | Hydrochloride (Crystalline) |

| Downstream Risk | High (TFA interference in coupling) | Low (HCl is easily neutralized) |

| Yield | 90-95% | 85-92% |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate deprotection protocol.

Troubleshooting & Critical Notes

The "Oily Residue" Problem

Symptom: After evaporation (Protocol A), the product remains a sticky oil rather than a solid. Cause: Residual solvent or TFA preventing crystal lattice formation. Solution:

-

Dissolve the oil in a minimum amount of Methanol (

). -

Add dropwise into vigorously stirring Diethyl Ether (

). -

If oil persists, use Hexanes instead of Ether to force precipitation of the lipophilic biphenyl salt.

Incomplete Reaction (HCl Method)

Symptom: Starting material remains after 5 hours. Cause: The product hydrochloride salt precipitates on top of unreacted starting material, occluding it. Solution:

-

Add a small amount of Methanol (5% v/v) to the reaction mixture to increase solubility of the intermediates.

-

Increase agitation speed.

Storage

The free amino acid is a zwitterion and is stable. However, the salts (especially TFA) are prone to hydrolysis if stored in humid conditions. Store HCl salts in a desiccator; store TFA salts at

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.

-

Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Lau, S. H., et al. (2015).[1] Organic Letters, 17(21), 5436–5439. [Link]

-

Mechanisms, by-product formation and evaluation of scavengers. Lundt, B. F., et al. (1978).[3][4] International Journal of Peptide and Protein Research, 12(5), 258-268.[3] [Link]

-

Process Development of Sacubitril. Patent WO2019019795. (2019). Method for Preparing Sacubitril Intermediate.[1][5][6] [Link]

Sources

incorporating 3-(Boc-amino)-4-(4-biphenylyl)butyric acid in solid-phase peptide synthesis

Application Note: High-Fidelity Incorporation of 3-(Boc-amino)-4-(4-biphenylyl)butyric Acid in Solid-Phase Peptide Synthesis

-Amino Acid AnalogsExecutive Summary

The incorporation of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (often referred to as Boc-

This Application Note provides a validated protocol to overcome the two primary failure modes associated with this building block: incomplete coupling due to steric hindrance and on-resin aggregation driven by the hydrophobic biphenyl moiety.

Chemical Logic & Mechanistic Insight

The Challenge: Sterics and Solubility

Unlike standard

-

Steric Shielding: The biphenyl group creates a "steric umbrella" that shields the activated carboxylate, slowing down the acylation of the resin-bound amine.

-

-

The Solution: Activation Strategy

Standard carbodiimide couplings (DIC/HOBt) are often insufficient. We recommend aminium/uronium salts (HATU) or phosphonium salts (PyBOP) for this specific coupling to drive the reaction to completion.

-

Solvent System: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF due to its superior ability to solvate aggregated peptide chains and dissolve the lipophilic biphenyl building block.

Experimental Protocols

Materials & Reagents

-

Building Block: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (Ensure >98% purity, enantiomeric excess checked).

-

Resin: Low-loading polystyrene (PS) or ChemMatrix resins (0.2 – 0.4 mmol/g) are recommended to reduce steric crowding.

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous NMP (primary) and DCM (secondary).

Protocol A: Pre-Activation and Solubilization

Note: The biphenyl derivative is hydrophobic. Incomplete dissolution is a common cause of failure.

-

Calculation: Use a 3-fold molar excess of the amino acid relative to the resin loading.

-

Dissolution: Dissolve the Boc-amino acid in a minimal volume of NMP .

-

Tip: If the solution appears cloudy, add dry DCM (up to 20% v/v) to aid solubility. The biphenyl ring is highly soluble in chlorinated solvents.

-

-

Activation: Add HATU (2.9 equivalents relative to resin) to the amino acid solution.

-

Base Addition: Immediately prior to coupling, add DIPEA (6 equivalents).

-

Critical: Do not let the activated ester sit for >5 minutes before adding to the resin, as this increases the risk of side reactions (though

-amino acids are resistant to oxazolone formation, reactive ester hydrolysis can still occur).

-

Protocol B: The Coupling Cycle

This protocol assumes a standard manual or automated synthesis workflow.

| Step | Action | Reagent/Condition | Duration |

| 1. Swelling | Resin Conditioning | DCM followed by NMP | 2 x 15 min |

| 2. Deprotection | Remove Prev. Group | See Note Below | Cycle dependent |

| 3. Wash | Resin Cleanse | NMP (Flow wash) | 5 x 1 min |

| 4. Coupling | Add Activated AA | Boc-AA / HATU / DIPEA in NMP | 2 - 4 Hours |

| 5. Monitoring | Validation | Kaiser Test (Primary Amines) | 5 min |

| 6. Wash | Removal of Excess | NMP followed by DCM | 5 x 2 min |

| 7. Capping | Block Unreacted Sites | Acetic Anhydride / Pyridine | 10 min |

-

Note on Deprotection:

-

If the previous residue on resin is Fmoc-protected: Use 20% Piperidine/DMF.

-

If the previous residue is Boc-protected: Use 50% TFA/DCM.

-

Crucial: This specific building block is Boc-protected .[1] Once coupled, the N-terminus is Boc-protected. If you intend to continue peptide elongation, you must use TFA to remove the Boc group. This is compatible with Boc-SPPS but requires orthogonal strategies (e.g., hydrazine-labile linkers) if used in Fmoc-SPPS.

-

Protocol C: Troubleshooting "Difficult Sequences"

If the Kaiser test remains blue (incomplete coupling) after 4 hours:

-

Do NOT cap yet.

-

Wash resin with DCM.

-

Re-couple using a different activation chemistry: DIC (Diisopropylcarbodiimide) + Oxyma Pure in DMF/DCM (1:1) at 50°C for 2 hours.

-

Logic: Changing the solvent polarity and activation mechanism often accesses sites hidden by aggregation.

-

Process Visualization (Workflow)

The following diagram illustrates the decision logic for incorporating this bulky residue.

Caption: Decision tree for the incorporation of sterically hindered

Critical Considerations & Data Summary

Comparative Coupling Efficiency

The table below summarizes expected yields based on activation methods for bulky

| Activation Method | Solvent System | Coupling Time | Est.[2] Conversion (Cycle 1) | Risk of Racemization |

| DIC / HOBt | DMF | 2 Hours | 60 - 75% | Low |

| DIC / Oxyma | DMF/DCM (1:1) | 2 Hours | 85 - 90% | Low |

| HATU / DIPEA | NMP | 2 Hours | >98% | Low-Medium * |

| PyBOP / DIPEA | NMP | 4 Hours | 95% | Low |

*Note: While HATU is highly efficient, excessive base (DIPEA) or prolonged activation time (>10 min) before addition to resin can lead to epimerization. Always add base immediately before coupling.

Cleavage & Isolation

-

Boc Removal: If the Boc group must be removed on-resin, treat with 50% TFA in DCM (2 x 1 min, 1 x 30 min).

-

Final Cleavage (Boc-SPPS): High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is standard.

-

Final Cleavage (Fmoc-SPPS): If this was the N-terminal cap, standard TFA/TIS/Water cleavage cocktails work.

-

Warning: The biphenyl group makes the peptide very hydrophobic. Do not use cold ether precipitation alone, as the peptide may oil out. We recommend dissolving the crude cleavage mix in 50% Acetic Acid/Water and lyophilizing directly before HPLC purification.

-

References

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Basics.[3][4][5] CEM Peptide Synthesis Resources.[4] [Link]

-

PubChem. (2024).[6] Compound Summary: Boc-3-amino-4-(4-biphenylyl)butyric acid.[7] National Library of Medicine. [Link]

-

Oxford Academic. (2000). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. bachem.com [bachem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4 | CID 2761671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenesci.com [angenesci.com]

coupling methods for (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Application Note: Coupling Strategies for Hydrophobic -Amino Acids

Executive Summary

The coupling of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid presents unique challenges due to the steric bulk of the C4-biphenyl moiety and the inherent lower reactivity of

Chemical Context & Challenges

Structural Analysis

-

Backbone:

-Amino acid (3-aminobutyric acid core).[2] The amine is on thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Protecting Group: tert-Butyloxycarbonyl (Boc).[1][2][3][4][5] Acid-labile, base-stable.[1]

-

Side Chain: 4-Biphenylylmethyl group at the

-position (C4).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Critical Success Factors

| Factor | Challenge | Mitigation Strategy |

| Solubility | Biphenyl group causes precipitation in aqueous/ether solvents.[1] | Use DMF or DCM/DMF (1:1) mixtures.[1][2] Avoid pure MeOH or Et2O during coupling.[2] |

| Reactivity | Use pre-activation (HATU/HOAt) or Mixed Anhydrides for speed.[1][2] | |

| Racemization | Low risk at | Use mild organic bases (DIPEA, NMM) and control temperature ( |

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal coupling method for your specific application.

Figure 1: Decision tree for reagent selection based on steric demands and scale.[1][2]

Detailed Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling

Best for: Routine synthesis, primary amines, minimizing racemization risk.

Reagents:

-

Substrate: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (1.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1][2]

-

Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the Boc-acid (1.0 equiv) and HOBt (1.2 equiv) in DCM/DMF (9:1 ratio to ensure solubility of the biphenyl moiety).

-

Activation: Cool the solution to

in an ice bath. Add EDC·HCl (1.2 equiv).[2] Stir for 15–30 minutes. Note: The solution may become slightly cloudy as the active ester forms.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Coupling: Add the Amine Partner (1.0 equiv) followed by dropwise addition of DIPEA.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

-

Work-up: Dilute with excess DCM. Wash sequentially with:

-

Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: High-Efficiency HATU Coupling

Best for: Sterically hindered amines, anilines, or sluggish reactions.

Reagents:

-

Substrate: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (1.0 equiv)

-

Solvent: Anhydrous DMF [0.1 M]

Procedure:

-

Preparation: Dissolve the Boc-acid (1.0 equiv) and the Amine Partner (1.0–1.2 equiv) in anhydrous DMF under Nitrogen/Argon atmosphere.

-

Base Addition: Add DIPEA (2.0 equiv) and cool to

. -

Initiation: Add HATU (1.1 equiv) in one portion.

-

Critical: The color often turns yellow/orange upon HATU addition.[2]

-

-

Reaction: Stir at

for 1 hour, then warm to RT for 2–4 hours. -

Quench: Add water or brine to quench the reaction (precipitate may form due to biphenyl hydrophobicity).[2]

-

Work-up: Extract into EtOAc (Ethyl Acetate). Note: EtOAc is preferred over DCM here to ensure better separation from DMF during washing.[2] Wash extensively with water/brine (3x) to remove DMF and tetramethylurea byproducts.[1][2]

Protocol C: Mixed Anhydride Method (Isobutyl Chloroformate)

Best for: Scale-up (>10g), cost reduction, and clean purification (byproducts are volatile).[1][2]

Reagents:

-

Substrate: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (1.0 equiv)

-

Base: N-Methylmorpholine (NMM) (1.05 equiv for activation) + additional for amine if salt.[1][2]

-

Solvent: Anhydrous THF or DCM.[2]

Procedure:

-

Activation: Dissolve Boc-acid (1.0 equiv) and NMM (1.05 equiv) in anhydrous THF. Cool to

(salt-ice bath).-